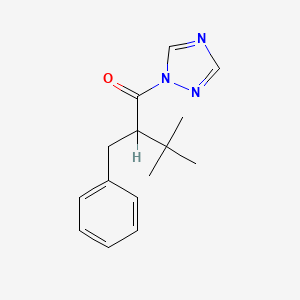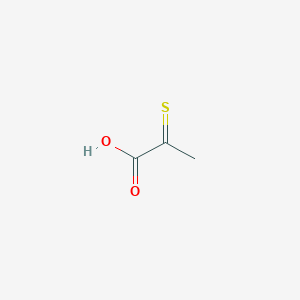
Olivoretin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olivoretin E is a terpenoid indole alkaloid, a class of compounds known for their complex structures and significant biological activities. It is derived from the teleocidin family, which are natural products isolated from various Streptomyces species. These compounds are known for their potent activation of protein kinase C, a key enzyme involved in various cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Olivoretin E involves several steps, starting from simpler indole derivatives One common route includes the prenylation of indole derivatives followed by cyclization and further functionalization
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. These bacteria are cultured under specific conditions that promote the production of this compound and related compounds. The fermentation broth is then extracted and purified using chromatographic techniques to isolate this compound.
化学反応の分析
Types of Reactions
Olivoretin E undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or amines.
科学的研究の応用
Olivoretin E has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex natural product synthesis and biosynthesis.
Biology: It serves as a tool for studying protein kinase C activation and its role in cellular signaling pathways.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a lead compound for drug discovery.
作用機序
Olivoretin E exerts its effects primarily through the activation of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of protein kinase C by this compound involves the binding of the compound to the enzyme, leading to a conformational change that enhances its activity.
類似化合物との比較
Similar Compounds
Teleocidin B: Another member of the teleocidin family, known for its potent protein kinase C activation.
Lyngbyatoxin A: A related compound with similar biological activities.
Ergotamine: A terpenoid indole alkaloid with vasoconstrictive properties.
Vinblastine: An anti-cancer compound derived from indole alkaloids.
Uniqueness
Olivoretin E is unique due to its specific structure and the presence of certain functional groups that confer distinct biological activities. Its ability to activate protein kinase C with high potency makes it a valuable compound for research and potential therapeutic applications.
特性
| 110187-21-8 | |
分子式 |
C29H43N3O2 |
分子量 |
465.7 g/mol |
IUPAC名 |
(6S,9S,14R,17R)-17-tert-butyl-14-ethenyl-6-(methoxymethyl)-10,14-dimethyl-9-propan-2-yl-2,7,10-triazatetracyclo[9.7.1.04,19.013,18]nonadeca-1(18),3,11(19),12-tetraen-8-one |
InChI |
InChI=1S/C29H43N3O2/c1-10-29(7)12-11-20(28(4,5)6)24-21(29)14-22-23-18(15-30-25(23)24)13-19(16-34-9)31-27(33)26(17(2)3)32(22)8/h10,14-15,17,19-20,26,30H,1,11-13,16H2,2-9H3,(H,31,33)/t19-,20-,26-,29-/m0/s1 |
InChIキー |
XVXFTYXRGYNKBI-JKRNNPMPSA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C4[C@H](CC[C@](C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
正規SMILES |
CC(C)C1C(=O)NC(CC2=CNC3=C4C(CCC(C4=CC(=C23)N1C)(C)C=C)C(C)(C)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
![4-[4-(Dimethylamino)phenyl]-3-(ethoxycarbonyl)but-3-enoate](/img/no-structure.png)



![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

